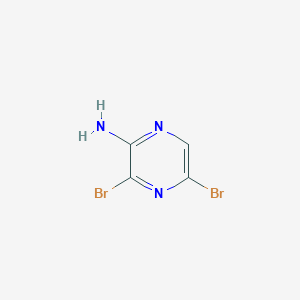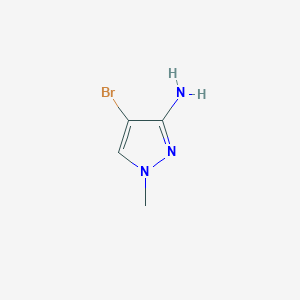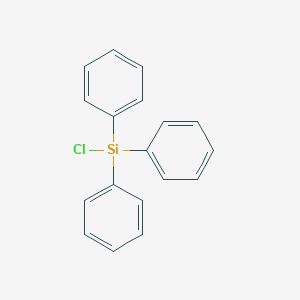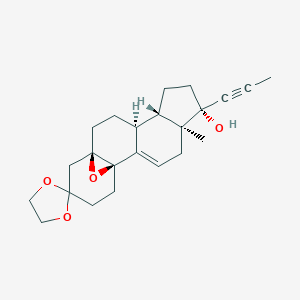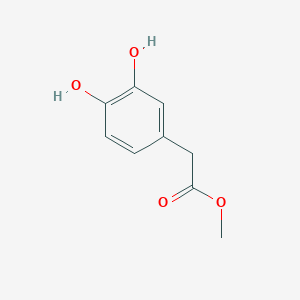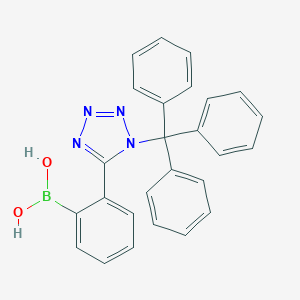
2-(1-三苯甲基-1H-四唑-5-YL)苯基硼酸
概述
描述
科学研究应用
2-(1-trityl-5-tetrazolyl)phenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of biaryltetrazole derivatives and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
作用机制
Target of Action
It is known to act as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals . These pharmaceuticals are used for the treatment of glaucoma and diabetic retinopathy , suggesting that the compound may interact with targets related to these conditions.
Mode of Action
The compound interacts with its targets through the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation, which is a key step in the synthesis of many pharmaceuticals .
Biochemical Pathways
The compound’s role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may influence pathways related to these conditions .
Result of Action
Its role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may have effects related to these conditions .
Action Environment
It’s known that the suzuki-miyaura reaction, which the compound is involved in, can be performed in water and toluene at temperatures between 25 and 85℃ . This suggests that temperature and solvent type may be important environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid typically involves the reaction of trityl chloride with 5-aminotetrazole to form 1-trityl-1H-tetrazole. This intermediate is then reacted with phenylboronic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the process .
Industrial Production Methods
Industrial production of 2-(1-trityl-5-tetrazolyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
2-(1-trityl-5-tetrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include biaryltetrazole derivatives, which are synthesized via Suzuki-Miyaura cross-coupling reactions . These derivatives have significant applications in medicinal chemistry and drug development .
相似化合物的比较
Similar Compounds
2-(Tetrazol-5-yl)phenylboronic acid: This compound shares a similar structure but lacks the trityl group, which affects its reactivity and applications.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and uses.
Uniqueness
2-(1-trityl-5-tetrazolyl)phenylboronic acid is unique due to the presence of the trityl group, which enhances its stability and reactivity in various chemical reactions . This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development .
属性
IUPAC Name |
[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAZIDDOCSTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438411 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144873-97-2 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in Irbesartan synthesis?
A: 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a crucial building block in the synthesis of Irbesartan. [] The paper describes a novel process where this compound reacts with 2-butyl-3-(4-bromobenzyl)-1,3-diazospiro[4.4]non-1-ene-4-one. This reaction, facilitated by a specific solvent system and catalyst, leads to the formation of Irbesartan. This synthetic route highlights the importance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in achieving a potentially more efficient and cost-effective production of Irbesartan.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
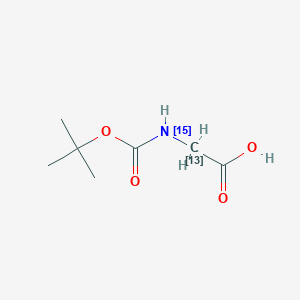
![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)
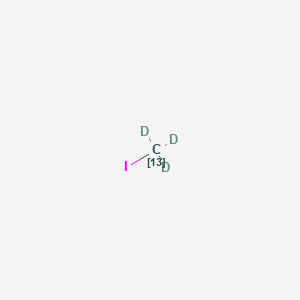
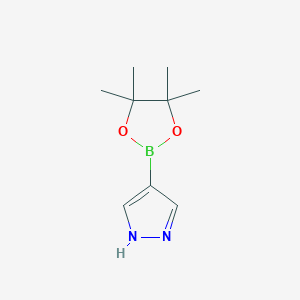
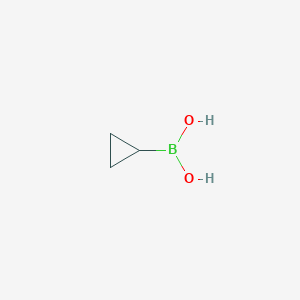
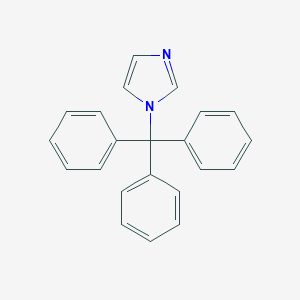
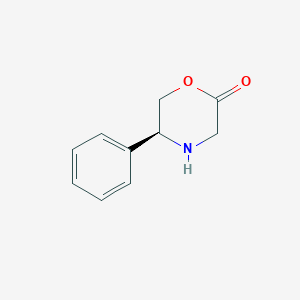
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
